[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13412343
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13Cl2NO2 |
|---|---|
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(2,6-dichlorophenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H13Cl2NO2/c13-10-2-1-3-11(14)9(10)6-15(7-12(16)17)8-4-5-8/h1-3,8H,4-7H2,(H,16,17) |
| Standard InChI Key | FIJREFNUUHJEJT-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=C(C=CC=C2Cl)Cl)CC(=O)O |
| Canonical SMILES | C1CC1N(CC2=C(C=CC=C2Cl)Cl)CC(=O)O |
Introduction
[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid, with the CAS number 1179605-69-6, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H13Cl2NO2, and its molecular weight is 274.14 g/mol .
Synthesis
The synthesis of [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid typically involves several key steps:
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Formation of Cyclopropyl Group: This is achieved through the reaction of an alkene with a carbene precursor.
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Introduction of Dichlorobenzyl Moiety: Accomplished via nucleophilic substitution using 2,6-dichlorobenzyl chloride.
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Finalization: The amino-acetic acid structure is formed through condensation with glycine or its derivatives under controlled conditions.
Biological Activities
While specific biological activities of [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid are not extensively documented, compounds with similar structures have shown significant potential in various therapeutic areas:
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Antimicrobial Activity: Compounds with cyclopropyl and dichlorobenzyl moieties have demonstrated antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Effects: The structural features of related compounds suggest potential for modulating immune responses, making them candidates for anti-inflammatory drug development.
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Anticancer Potential: Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines.
Mechanism of Action
The mechanism of action for compounds with similar structures involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the dichlorobenzyl moiety modulates pharmacokinetic properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropyl-(2,5-dichloro-benzyl)-amino-acetic acid | Cyclopropane ring, dichlorobenzyl moiety | Antimicrobial, anti-inflammatory |
| Cyclopropyl-(2,4-dichloro-benzyl)-amino-acetic acid | Dichloro substitutions on benzene | Potential drug candidate |
| Cyclopropyl-(3-methyl-benzyl)-amino-acetic acid | Cyclopropane structure | Anticancer properties |
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